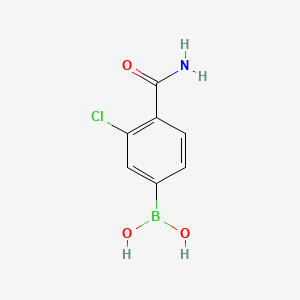

(4-Carbamoyl-3-chlorophenyl)boronic acid

Description

(4-Carbamoyl-3-chlorophenyl)boronic acid is an aromatic boronic acid derivative featuring a carbamoyl (-CONH₂) group at the para position and a chlorine atom at the meta position relative to the boronic acid moiety. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, medicinal chemistry, and materials science.

Propriétés

IUPAC Name |

(4-carbamoyl-3-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClNO3/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARZNNIZDSRQFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)N)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657343 | |

| Record name | (4-Carbamoyl-3-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850589-52-5 | |

| Record name | B-[4-(Aminocarbonyl)-3-chlorophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850589-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Carbamoyl-3-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

The primary target of 4-Carbamoyl-3-chlorophenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as 4-Carbamoyl-3-chlorophenylboronic acid, are transferred from boron to palladium. This occurs after the oxidative addition of formally electrophilic organic groups to the palladium, which results in the formation of a new Pd–C bond.

Biochemical Pathways

The main biochemical pathway affected by 4-Carbamoyl-3-chlorophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds.

Result of Action

The primary result of the action of 4-Carbamoyl-3-chlorophenylboronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction. This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry.

Activité Biologique

(4-Carbamoyl-3-chlorophenyl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : (4-Carbamoyl-3-chlorophenyl)boronic acid

- Molecular Formula : C7H8BClN2O3

- Molecular Weight : 202.41 g/mol

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

The biological activity of (4-Carbamoyl-3-chlorophenyl)boronic acid is primarily attributed to its interaction with specific enzyme targets:

- Inhibition of Enzymatic Activity : Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with the active site. This property has been leveraged in the development of drugs targeting protease-related diseases.

- Antitumor Activity : Studies have indicated that boronic acids can induce apoptosis in cancer cells through the modulation of cellular signaling pathways, including those involved in cell cycle regulation and apoptosis.

Antitumor Activity

Research has demonstrated that (4-Carbamoyl-3-chlorophenyl)boronic acid exhibits significant antitumor properties. A study conducted on various cancer cell lines showed that this compound effectively inhibited cell proliferation at low micromolar concentrations. The results are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 5.2 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 7.8 | Cell cycle arrest |

| A549 (Lung Cancer) | 6.5 | Inhibition of migration |

Anti-inflammatory Activity

In addition to its antitumor effects, (4-Carbamoyl-3-chlorophenyl)boronic acid has shown anti-inflammatory properties. In vitro assays demonstrated that it can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory agent.

Case Studies and Research Findings

- Study on Apoptosis Induction : A study published in the Journal of Medicinal Chemistry explored the effects of various boronic acids on cancer cell lines. The findings revealed that (4-Carbamoyl-3-chlorophenyl)boronic acid significantly induced apoptosis through the activation of caspase pathways, suggesting a mechanism for its antitumor activity .

- Inhibition of Collagenases : Another research highlighted the compound's ability to inhibit collagenases involved in tissue remodeling and cancer metastasis. The inhibition was observed in the low micro-molar range, making it a candidate for further development as an anti-metastatic agent .

- Synergistic Effects with Other Agents : Recent findings suggest that combining (4-Carbamoyl-3-chlorophenyl)boronic acid with other chemotherapeutic agents enhances its efficacy against resistant cancer cell lines, indicating potential for combination therapy approaches.

Comparaison Avec Des Composés Similaires

Structural and Electronic Properties

The compound’s reactivity and physicochemical properties are influenced by its substituents. Below is a comparative analysis with structurally related boronic acids:

Table 1: Structural and Electronic Comparison

*Estimated based on substituent effects from .

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The chlorine and carbamoyl groups lower the pKa of (4-Carbamoyl-3-chlorophenyl)boronic acid compared to unsubstituted phenylboronic acid, enhancing its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and binding to biological targets .

- Solubility : The carbamoyl group improves aqueous solubility relative to alkyl-substituted analogs (e.g., 4-MCPBA), though less than carboxylated derivatives .

Key Observations :

- Protease Inhibition : The chlorine and carbamoyl groups in (4-Carbamoyl-3-chlorophenyl)boronic acid may enhance binding to serine proteases (e.g., SARS-CoV-2 3CLpro) by stabilizing tetrahedral intermediates, though FL-166’s bifunctional design yields higher potency .

- Antifungal Activity : Boronic acids with extended aromatic systems (e.g., naphthalen-2-yl derivatives) show stronger activity, suggesting that steric bulk and π-π interactions are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.